2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
CAS No.: 1156075-58-9
Cat. No.: VC3347954
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156075-58-9 |
|---|---|
| Molecular Formula | C11H18N4O2 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| Standard InChI | InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3 |
| Standard InChI Key | BYKOJYWWZVQXCU-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N |
| Canonical SMILES | CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N |
Introduction
Chemical Identity and Properties
Structural Identification
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is characterized by specific structural features that define its chemical identity. The compound has a pyrazole ring with an amino group at the 4-position, connected via a methylene bridge to a carbonyl group that links to a 2,6-dimethylmorpholine component. The presence of dimethyl substituents at positions 2 and 6 of the morpholine ring distinguishes this compound from its structural isomers and contributes to its specific chemical and biological profile.
Physical and Chemical Properties
This compound is defined by several key physical and chemical parameters that are essential for understanding its behavior in various applications. The complete identification and property profile of the compound is presented in Table 1.
Table 1: Identification and Properties of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
| Property | Value |
|---|---|
| CAS Number | 1156075-58-9 |
| Molecular Formula | C₁₁H₁₈N₄O₂ |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| Standard InChI | InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3 |
| Standard InChIKey | BYKOJYWWZVQXCU-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N |
| PubChem Compound ID | 43445156 |
Structural Characteristics and Reactivity
The molecular architecture of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one includes several functional groups that influence its chemical reactivity. The pyrazole ring, with its two adjacent nitrogen atoms, provides sites for hydrogen bonding and potential for π-π interactions. The amino group at the 4-position of the pyrazole ring contributes to the compound's basicity and nucleophilicity, while also serving as a potential site for further derivatization through various reactions including acylation and alkylation.
The carbonyl group connecting the pyrazole and morpholine moieties is susceptible to nucleophilic attack and can participate in various condensation reactions. The morpholine ring, with its oxygen atom and tertiary nitrogen, contributes to the compound's solubility profile and may influence its pharmacokinetic properties. The methyl substituents at positions 2 and 6 of the morpholine ring affect the conformational flexibility and steric environment of the molecule, which could impact its biological interactions.
Synthesis Approaches
Related Synthetic Methodologies
Biological Activity and Mechanism of Action
Structure-Activity Relationships
The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is likely influenced by its specific structural features. The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological targets, while the morpholine ring may enhance solubility and bioavailability. The positioning of the dimethyl groups on the morpholine ring (at positions 2 and 6) may affect the compound's three-dimensional conformation and thus its binding affinity for specific targets.
Comparison with Structural Analogs
Isomeric Comparison
An interesting comparison can be made between 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one and its structural isomer, 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. Both compounds share the same molecular formula (C₁₁H₁₈N₄O₂) and molecular weight (238.29 g/mol), but differ in the positioning of the methyl groups on the morpholine ring. Table 2 presents a comparison of key properties of these isomers.
Table 2: Comparison of 2,6-Dimethyl and 2,2-Dimethyl Morpholine Isomers
| Property | 2,6-Dimethyl Isomer | 2,2-Dimethyl Isomer |
|---|---|---|
| CAS Number | 1156075-58-9 | 1154969-57-9 |
| InChIKey | BYKOJYWWZVQXCU-UHFFFAOYSA-N | DPUMYMFDAXFQHA-UHFFFAOYSA-N |
| Methyl Group Positions | Positions 2 and 6 of morpholine | Both at position 2 of morpholine |
| PubChem Compound ID | 43445156 | 43592327 |
This structural difference could lead to variations in three-dimensional conformation, affecting properties such as binding affinity to biological targets, solubility, and stability .
Functional Group Variations
Beyond positional isomers, other structural analogs of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one include compounds with variations in the functional groups attached to the pyrazole and morpholine moieties. For example, compounds with different substituents at the 4-position of the pyrazole ring (e.g., hydroxyl, methyl, or halo groups instead of amino) may exhibit altered biological activities and physicochemical properties.
Similarly, analogs with unsubstituted morpholine rings or with different patterns of substitution on the morpholine component would constitute an interesting series for comparative studies. Such structure-activity relationship studies could provide valuable insights into the importance of specific structural features for biological activity .
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